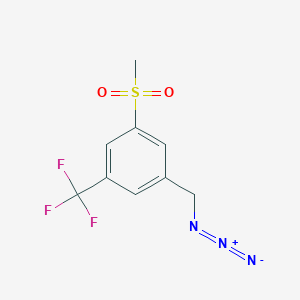

1-(Azidomethyl)-3-methylsulfonyl-5-(trifluoromethyl)benzene

Description

1-(Azidomethyl)-3-methylsulfonyl-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of azido, methylsulfonyl, and trifluoromethyl functional groups attached to a benzene ring

Properties

IUPAC Name |

1-(azidomethyl)-3-methylsulfonyl-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N3O2S/c1-18(16,17)8-3-6(5-14-15-13)2-7(4-8)9(10,11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYPDWKBDTYUBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301171100 | |

| Record name | Benzene, 1-(azidomethyl)-3-(methylsulfonyl)-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301171100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803611-55-3 | |

| Record name | Benzene, 1-(azidomethyl)-3-(methylsulfonyl)-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803611-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(azidomethyl)-3-(methylsulfonyl)-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301171100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution of Benzyl Halide Precursors

The most widely reported method involves nucleophilic substitution of a benzyl chloride or bromide precursor with sodium azide (NaN₃). This approach leverages the reactivity of halogenated intermediates to introduce the azidomethyl group.

- Starting Material : 3-Methylsulfonyl-5-(trifluoromethyl)benzyl chloride is prepared via chlorination of the corresponding benzyl alcohol using thionyl chloride (SOCl₂).

- Azidation : The benzyl chloride (1.0 equiv) is reacted with NaN₃ (1.5 equiv) in a biphasic solvent system (e.g., water/dichloromethane) at 0–5°C for 5 hours. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency.

- Workup : The organic layer is separated, dried over Na₂SO₄, and concentrated. Crude product purity is ≥90%, with yields up to 94% under optimized conditions.

Critical Parameters :

Oxidation of Sulfide Intermediates

For substrates lacking the methylsulfonyl group, oxidation of sulfide precursors provides a viable pathway.

- Sulfide Formation : 3-(Methylthio)-5-(trifluoromethyl)benzyl azide is synthesized via nucleophilic substitution of benzyl chloride with sodium sulfide (Na₂S), followed by methylation using methyl iodide (CH₃I).

- Oxidation : The sulfide intermediate is treated with hydrogen peroxide (H₂O₂) in acetic acid at 50°C for 12 hours, achieving >95% conversion to the sulfone.

Advantages :

- Functional Group Tolerance : Oxidation protocols avoid interference with azide or trifluoromethyl groups.

- Scalability : Batch processes accommodate multi-kilogram production.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Data

Infrared (IR) Spectroscopy

Industrial-Scale Purification Techniques

Wiped Film Evaporation (WFE)

Chromatographic Methods

- Flash Chromatography : Silica gel eluted with petroleum ether/ethyl acetate (15:1) achieves >98% purity for lab-scale batches.

Chemical Reactions Analysis

Types of Reactions: 1-(Azidomethyl)-3-methylsulfonyl-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted derivatives.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives under strong oxidizing conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, DMF, elevated temperatures.

Reduction: Lithium aluminum hydride, anhydrous ether, room temperature.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products:

Amines: Formed from the reduction of the azido group.

Sulfones: Formed from the oxidation of the methylsulfonyl group.

Substituted Derivatives: Various substituted benzene derivatives depending on the nucleophile used in substitution reactions.

Scientific Research Applications

1-(Azidomethyl)-3-methylsulfonyl-5-(trifluoromethyl)benzene has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the development of complex molecules and materials.

Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Azidomethyl)-3-methylsulfonyl-5-(trifluoromethyl)benzene depends on its specific application. In bioorthogonal chemistry, the azido group can undergo click reactions with alkynes, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for biological applications. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, which is beneficial in drug design.

Comparison with Similar Compounds

1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene: Similar structure but with an additional trifluoromethyl group, leading to different chemical properties and reactivity.

1-Azido-4-(trifluoromethyl)benzene: Lacks the methylsulfonyl group, resulting in different reactivity and applications.

3,5-Bis(trifluoromethyl)benzyl azide: Similar azido and trifluoromethyl groups but different substitution pattern on the benzene ring.

Uniqueness: 1-(Azidomethyl)-3-methylsulfonyl-5-(trifluoromethyl)benzene is unique due to the combination of azido, methylsulfonyl, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications, offering advantages in terms of stability, reactivity, and functionalization potential.

Biological Activity

1-(Azidomethyl)-3-methylsulfonyl-5-(trifluoromethyl)benzene, also known by its CAS number 620533-90-6, is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a trifluoromethyl group, an azidomethyl group, and a methylsulfonyl group, which contribute to its chemical reactivity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 201.149 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| LogP (Partition Coefficient) | 2.968 |

| PSA (Polar Surface Area) | 49.75 Ų |

The biological activity of this compound has been explored in various studies. Its azido group allows for click chemistry applications, which can be utilized in drug development and bioconjugation techniques.

- Antimicrobial Activity : Preliminary studies suggest that compounds with azido groups exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

- Anticancer Potential : The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially leading to improved cellular uptake. Research indicates that similar compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Studies

- Synthesis and Characterization : A study by Kulkarni et al. (2013) reported the synthesis of azidomethyl derivatives and their biological evaluations. The azido group was shown to facilitate the formation of stable conjugates with biomolecules, enhancing their therapeutic potential .

- Antiparasitic Activity : In a study focusing on related sulfonyl compounds, it was found that modifications at the aromatic ring could significantly influence antiparasitic activity against Plasmodium species. The incorporation of azido groups was hypothesized to enhance binding affinity to target proteins involved in parasite metabolism .

- In Vivo Studies : Research involving murine models demonstrated that similar azido-containing compounds exhibited reduced tumor growth rates compared to controls, suggesting potential for further development in oncology .

Toxicity Assessments

Toxicological evaluations are crucial for understanding the safety profile of any new compound. Initial assessments indicate that while some azido compounds exhibit low acute toxicity, long-term effects remain to be fully characterized.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Azidomethyl)-3-methylsulfonyl-5-(trifluoromethyl)benzene, and how do batch vs. continuous-flow methods compare?

- Methodology :

- Batch Synthesis : Traditional batch methods involve nucleophilic substitution of brominated precursors (e.g., 1-bromo-3-methylsulfonyl-5-(trifluoromethyl)benzene) with sodium azide in polar solvents like DMF or DMSO. Yields typically range from 65–75%, with safety concerns due to hydrazoic acid (HN) generation .

- Continuous-Flow Synthesis : Microreactor systems (e.g., microcapillary tube reactors) enable safer and more efficient azide formation by minimizing HN accumulation. A biphasic solvent system (water/organic) with phase-transfer catalysts (e.g., TBAB) achieves >90% conversion at elevated temperatures (60–80°C) with reduced reaction times .

Q. How can researchers characterize this compound’s purity and structural integrity?

- Analytical Workflow :

NMR Spectroscopy : H and C NMR confirm the azidomethyl (–CHN) and trifluoromethyl (–CF) groups. For example, the azidomethyl proton resonates at δ 4.2–4.5 ppm, while –CF appears as a singlet near δ 120–125 ppm in F NMR .

Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]) validate the molecular formula (CHFNOS).

HPLC-PDA : Quantify purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What safety protocols are critical for handling azidomethyl derivatives?

- Risk Mitigation :

- HN Exposure : Use continuous-flow systems to avoid HN buildup. Conduct reactions in fume hoods with HN detectors .

- Thermal Stability : Store azides below –20°C in inert atmospheres. Avoid shock or friction during handling .

Advanced Research Questions

Q. How does the azidomethyl group participate in Cu(I)-catalyzed 1,3-dipolar cycloadditions (CuAAC), and what are the regiospecific outcomes?

- Mechanistic Insight :

- The azidomethyl group reacts with terminal alkynes via CuAAC to form 1,4-disubstituted triazoles. The reaction proceeds through a copper-acetylide intermediate, with regioselectivity controlled by Cu(I) coordination .

- Experimental Design : Use CuI (10 mol%) with a stabilizing ligand (e.g., TBTA) in THF/HO (1:1) at 25°C. Monitor conversion via TLC or in situ IR .

Q. How can researchers resolve contradictory yield data between batch and flow syntheses?

- Troubleshooting Framework :

Mixing Efficiency : Batch reactions may suffer from poor mass transfer in biphasic systems. Confirm agitation speed (>500 rpm) or switch to flow for consistent mixing .

Azide Stability : Degradation during workup (e.g., prolonged exposure to light/heat) can reduce yields. Use amber glassware and rapid purification (flash chromatography) .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Stability Studies :

- pH Dependence : Azidomethyl groups hydrolyze in acidic conditions (pH < 3) to form amines. Buffer reactions at neutral pH (e.g., phosphate buffer, pH 7.0) .

- Thermal Degradation : TGA/DSC analysis shows decomposition onset at 120°C. Store at –20°C with desiccants to prevent moisture-induced side reactions .

Q. How does the methylsulfonyl group influence electronic properties in catalytic applications?

- Electronic Effects :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.